molecular formula C15H18N2O2S2 B2593512 N-((2-methylthiazol-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 863510-87-6

N-((2-methylthiazol-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2593512
CAS RN: 863510-87-6
M. Wt: 322.44
InChI Key: PHQRUHIINMVRER-UHFFFAOYSA-N
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Description

“N-((2-methylthiazol-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that have been found in many biologically active compounds . They have been associated with diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in recent years due to their biological activities . The molecular structures of the synthesized derivatives are usually confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Molecular Structure Analysis

Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular structures of the synthesized derivatives are confirmed by their physicochemical properties and spectroanalytical data .


Chemical Reactions Analysis

Thiazole derivatives have been found to undergo various chemical reactions . The chemical shift of the ring proton and the calculated π-electron density show that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antimicrobial Activity

Thiazoles, including the compound , have been found to have antimicrobial properties. They are used in the synthesis of various antimicrobial drugs .

Antiretroviral Activity

Thiazole derivatives have been used in the synthesis of antiretroviral drugs. For example, Ritonavir, an antiretroviral drug used in the treatment of HIV/AIDS, contains a thiazole moiety .

Antifungal Activity

Thiazole derivatives have been used in the synthesis of antifungal drugs. Abafungin is an example of an antifungal drug that contains a thiazole moiety .

Anticancer Activity

Thiazole derivatives have shown potential in the treatment of cancer. Tiazofurin is an example of an anticancer drug that contains a thiazole moiety .

Anti-inflammatory Activity

Thiazole derivatives have been found to have anti-inflammatory properties. They are used in the synthesis of various anti-inflammatory drugs .

Antioxidant Activity

Thiazole derivatives have been found to have antioxidant properties. They are used in the synthesis of various antioxidant drugs .

Anti-Alzheimer Activity

Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease .

Antihypertensive Activity

Thiazole derivatives have been found to have antihypertensive properties. They are used in the synthesis of various antihypertensive drugs .

Safety and Hazards

The safety and hazards of thiazole derivatives can vary depending on the specific compound . For example, some thiazole derivatives are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions in the research of thiazole derivatives are likely to focus on the design and structure–activity relationship of bioactive molecules . The development of new molecules from the natural or synthetic sources with novel mode of action to treat microbial infections and cancer is a current research interest .

properties

IUPAC Name

N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-11-17-14(10-20-11)9-16-21(18,19)15-7-6-12-4-2-3-5-13(12)8-15/h6-8,10,16H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQRUHIINMVRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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